Boc-phe-leu-phe-leu-phe
Overview
Description
Boc-Phe-Leu-Phe-Leu-Phe, commonly referred to as Boc-FLFLF, is a synthetic peptide that acts as an antagonist for formyl peptide receptors. These receptors are part of the G protein-coupled receptor family and play a crucial role in immune responses, particularly in the activation and recruitment of neutrophils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Phe-Leu-Phe-Leu-Phe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. The tert-butyloxycarbonyl (Boc) group is used to protect the amino terminus of the peptide during synthesis .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Boc-Phe-Leu-Phe-Leu-Phe primarily undergoes hydrolysis and deprotection reactions. The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). This deprotection step is crucial for further functionalization or biological studies .
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Deprotection: Mild acidic conditions are employed to ensure selective removal of the Boc group without affecting the peptide backbone.
Major Products Formed
The primary product formed from the deprotection of this compound is the free peptide Phe-Leu-Phe-Leu-Phe, which can then be used in various biological assays or further chemical modifications .
Scientific Research Applications
Boc-Phe-Leu-Phe-Leu-Phe has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Acts as an antagonist for formyl peptide receptors, making it useful in studying immune cell signaling and chemotaxis.
Medicine: Investigated for its potential in modulating immune responses and inflammation.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
Boc-Phe-Leu-Phe-Leu-Phe exerts its effects by binding to formyl peptide receptors, specifically FPR1 and FPR2. By acting as an antagonist, it inhibits the activation of these receptors, thereby modulating immune cell responses. This inhibition can reduce inflammation and neutrophil recruitment, making it a valuable tool in studying immune mechanisms .
Comparison with Similar Compounds
Similar Compounds
Cyclosporin H: Another antagonist for formyl peptide receptors, but with different specificity and potency.
Boc-Met-Leu-Phe: Similar in structure but with a different sequence of amino acids, leading to variations in receptor binding and activity.
Uniqueness
Boc-Phe-Leu-Phe-Leu-Phe is unique due to its specific sequence and the presence of the Boc protecting group, which allows for selective deprotection and functionalization. Its ability to act as a potent antagonist for multiple formyl peptide receptors makes it a valuable compound in both research and therapeutic contexts .
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35-,36-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNZQSPFQJCBJQ-LTLCPEALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933330 | |
Record name | N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148182-34-7 | |
Record name | tert-Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanyl-OH | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148182347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.